2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a piperazine ring, a thiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common method involves the reaction of 2-chlorobenzyl chloride with piperazine to form 2-chlorobenzylpiperazine. This intermediate is then reacted with thiazole-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.
Hydroxyzine: Another piperazine derivative with sedative and anxiolytic properties.
Uniqueness
2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its combination of a piperazine ring, a thiazole ring, and a chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19ClN4OS |
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Molecular Weight |
350.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H19ClN4OS/c17-14-4-2-1-3-13(14)11-20-6-8-21(9-7-20)12-15(22)19-16-18-5-10-23-16/h1-5,10H,6-9,11-12H2,(H,18,19,22) |
InChI Key |
ZUFRWFZTBRJXLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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